N-(2-methylbenzyl)cyclohexanamine

Description

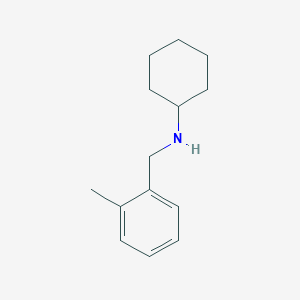

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-methylphenyl)methyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-12-7-5-6-8-13(12)11-15-14-9-3-2-4-10-14/h5-8,14-15H,2-4,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCSEKZOYZOQAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361159 | |

| Record name | N-(2-methylbenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90504-90-8 | |

| Record name | N-(2-methylbenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Methylbenzyl Cyclohexanamine

Direct Synthesis Approaches to N-(2-methylbenzyl)cyclohexanamine

Direct methods for the synthesis of this compound typically involve the formation of the crucial carbon-nitrogen bond between the cyclohexyl and 2-methylbenzyl moieties in a straightforward manner. These approaches are often characterized by their efficiency and high yields for a range of substrates.

Reductive Amination Strategies for this compound Formation

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for the synthesis of amines. This reaction involves the conversion of a carbonyl group to an amine through an intermediate imine, which is subsequently reduced in situ. wikipedia.org For the synthesis of this compound, two primary pathways are viable: the reaction of 2-methylbenzaldehyde (B42018) with cyclohexylamine (B46788) or the reaction of cyclohexanone (B45756) with 2-methylbenzylamine (B130908).

The process begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or an enamine). A reducing agent present in the reaction mixture reduces the imine to the final amine product. pearson.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being the most common. pearson.com Catalytic hydrogenation can also be utilized. organic-chemistry.org

Sodium cyanoborohydride is particularly effective because it is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than it reduces the initial ketone or aldehyde, preventing the formation of alcohol byproducts. pearson.com The reaction is typically performed in a protic solvent like methanol or ethanol and is often carried out under mildly acidic conditions to facilitate imine formation. researchgate.net

Below is a table summarizing typical conditions for reductive amination reactions leading to N-substituted cyclohexylamine derivatives.

| Carbonyl Compound | Amine | Reducing Agent | Catalyst/Additive | Solvent | Yield (%) | Ref |

| Cyclohexanone | Aniline | NaBH₃CN | - | Methanol | 85 | pearson.com |

| Benzaldehyde | Cyclohexylamine | NaBH₄ | Aquivion-Fe | CPME/Methanol | 95+ | researchgate.net |

| Acetophenone | Dimethylamine | Borohydride Exchange Resin | Et₃NHCl | Ethanol | 85 | koreascience.kr |

| Cyclohexanone | N-Methylaniline | Rh/Pt nanoparticles | - | Toluene | 91 | organic-chemistry.org |

This table presents data for analogous reactions to illustrate the general applicability and conditions of reductive amination.

Alkylation and Amination Pathways in this compound Synthesis

Direct N-alkylation provides an alternative route to this compound. This method involves the reaction of an amine with an alkylating agent, typically an alkyl halide. For the target compound, this could involve the reaction of cyclohexylamine with 2-methylbenzyl chloride or the reaction of 2-methylbenzylamine with a cyclohexyl halide.

The reaction of N-alkylarylamines with benzyl (B1604629) chlorides can be effectively carried out in the presence of both a phase-transfer catalyst and a base. google.com Suitable bases include inorganic options like sodium carbonate, and common phase-transfer catalysts include quaternary ammonium (B1175870) salts such as tetrabutylammonium bromide. google.com This approach is particularly useful for synthesizing N-alkyl-N-benzylarylamines. The use of 2-methylbenzyl chloride as the alkylating agent in reaction with cyclohexylamine would follow this general pathway.

The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the benzyl chloride, displacing the chloride ion. The presence of a base is crucial to neutralize the hydrogen chloride generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

A general scheme for this alkylation is as follows:

Cyclohexylamine + 2-Methylbenzyl Chloride → this compound + HCl

The table below provides examples of conditions used for the N-alkylation of various amines with benzyl halides.

| Amine | Alkylating Agent | Base | Catalyst | Solvent | Yield (%) | Ref |

| N-ethylaniline | Benzyl chloride | Na₂CO₃ | Tetrabutylammonium bromide | Toluene/Water | 95 | google.com |

| Dialkyl methylamine | Benzyl chloride | - | - | Alkylene glycol | - | google.com |

| Tertiary Amines | Benzyl chloride | - | - | - | >92 | google.com |

This table illustrates the conditions for N-alkylation reactions similar to the synthesis of the target compound.

Enantioselective Synthesis of this compound Analogues

The synthesis of specific enantiomers of chiral amines is of paramount importance in medicinal chemistry. Enantioselective methods are designed to produce a single enantiomer of a chiral product, often employing chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome of the reaction.

Asymmetric Aza-Michael Addition Methodologies in Cyclohexanamine Synthesis

The asymmetric aza-Michael reaction, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful C-N bond-forming reaction for the synthesis of chiral β-amino carbonyl compounds. These products can then be further transformed into chiral cyclohexanamine derivatives. This methodology allows for the creation of stereocenters with high enantioselectivity, often through the use of organocatalysts or metal complexes.

While a direct asymmetric aza-Michael addition to form this compound is not commonly reported, the synthesis of chiral cyclohexanamine scaffolds using this method is well-established. For instance, the addition of an amine to a cyclohexenone derivative can be catalyzed by a chiral entity to produce an intermediate that, after reduction of the carbonyl group and any necessary functional group manipulations, yields a chiral cyclohexanamine.

Chiral Auxiliary-Mediated Approaches to this compound Derivatives

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. researchgate.net After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is widely applied in asymmetric synthesis. harvard.edu

For the synthesis of chiral derivatives of this compound, a chiral auxiliary could be attached to a precursor molecule. For example, a chiral amine like pseudoephenamine can be used to form an amide with a carboxylic acid. nih.gov The resulting chiral amide can then undergo diastereoselective alkylation. Subsequent cleavage of the auxiliary would yield a chiral carboxylic acid, which could be converted to the target amine via a Curtius, Hofmann, or Schmidt rearrangement. Alternatively, chiral diamines such as (1S,2S)-1,2-diaminocyclohexane can be used to form chiral aminals with aldehydes, which then undergo stereoselective reactions. myuchem.comiupac.org

The table below lists common chiral auxiliaries and their applications in asymmetric synthesis, demonstrating the potential for creating chiral cyclohexanamine derivatives.

| Chiral Auxiliary | Application | Diastereomeric Ratio (d.r.) | Ref |

| Pseudoephenamine | Asymmetric alkylation to form quaternary centers | up to >99:1 | nih.gov |

| (1S,2S)-1,2-Diaminocyclohexane | Stereoselective addition to chiral aminals | >95:5 | myuchem.com |

| Camphor-derived auxiliaries | Diastereoselective alkylation and Diels-Alder reactions | High | researchgate.net |

| Pseudoephedrine | Diastereoselective alkylation | High | harvard.edu |

This table highlights the effectiveness of various chiral auxiliaries in controlling stereochemistry.

Multicomponent Reaction (MCR) Strategies for Cyclohexanamine Scaffold Construction

Multicomponent reactions (MCRs) are convergent, one-pot processes in which three or more reactants combine to form a single product that incorporates substantial portions of all starting materials. mdpi.com These reactions are highly atom-economical and efficient for generating molecular diversity and complexity. nih.gov Several MCRs, such as the Strecker, Mannich, and Ugi reactions, are powerful tools for the synthesis of complex amine-containing scaffolds. beilstein-journals.org

While a specific MCR for the direct synthesis of this compound is not prominently described, these strategies are invaluable for constructing substituted cyclohexanamine frameworks. For example, a variation of the Mannich reaction could potentially involve cyclohexanone, an aldehyde, and an amine to build a more complex scaffold. Isocyanide-based MCRs, like the Ugi reaction, are particularly versatile for creating peptide-like structures and can incorporate a wide variety of inputs, including cyclic amines. nih.gov The products of such reactions can serve as advanced intermediates that can be further elaborated to yield a diverse array of N-substituted cyclohexanamines.

The general principle involves the in-situ formation of reactive intermediates, such as imines, which then participate in further reactions with other components in the mixture. This allows for the rapid assembly of complex molecules from simple, readily available starting materials.

Catalytic Systems in the Synthesis of this compound and Related Amines

The synthesis of this compound, a secondary amine, can be achieved through various synthetic methodologies, with catalytic reductive amination being one of the most prominent and efficient routes. This process typically involves the reaction of cyclohexanone with 2-methylbenzylamine in the presence of a catalyst and a reducing agent. While specific research detailing the catalytic synthesis of this compound is not extensively documented in publicly available literature, a significant body of research on the synthesis of the closely related compound, N-benzylcyclohexylamine, provides valuable insights into the catalytic systems applicable to this transformation. These systems, employing a range of transition metal catalysts, are effective in promoting the formation of the crucial carbon-nitrogen bond.

The general mechanism for the catalytic reductive amination of cyclohexanone with a benzylamine (B48309) derivative involves two key steps: the initial formation of an imine intermediate through the condensation of the ketone and the amine, followed by the catalytic hydrogenation of this imine to yield the desired secondary amine. The efficiency and selectivity of this process are highly dependent on the nature of the catalyst, the reaction conditions, and the choice of reducing agent.

A variety of heterogeneous catalysts have demonstrated efficacy in the reductive amination of cyclohexanone with benzylamine, and by extension, are relevant to the synthesis of its substituted analogues like this compound. These catalysts offer advantages such as ease of separation from the reaction mixture and potential for recyclability.

Gold-Based Catalysts:

Recent studies have explored the use of gold catalysts for the reductive amination of cyclohexanone with benzylamine. Gold nanoparticles supported on various metal oxides have shown considerable activity. For instance, a study investigating gold catalysts supported on TiO2, La2O3/TiO2, CeO2/TiO2, La2O3, and CeO2 demonstrated that the choice of support significantly influences the catalytic performance d-nb.inforesearchgate.net. The reactions were typically carried out in an autoclave using toluene as a solvent under hydrogen pressure d-nb.info. The findings indicated that 4 wt% Au/TiO2 and 4 wt% Au/CeO2/TiO2 were particularly effective, affording high yields of the desired secondary amine d-nb.inforesearchgate.net. The particle size of the metallic gold, which ranged from 2.6 to 3.6 nm, was also a critical factor d-nb.info.

Reductive Amination of Cyclohexanone with Benzylamine using Gold-Based Catalysts

| Catalyst | Temperature (°C) | Hydrogen Pressure (bar) | Solvent | Yield (%) |

|---|---|---|---|---|

| 4 wt% Au/TiO₂ | 100 | 30 | Toluene | 72 |

| 4 wt% Au/CeO₂/TiO₂ | 100 | 30 | Toluene | 79 |

| 4 wt% Au/La₂O₃ | 100 | 30 | Toluene | Low |

| 4 wt% Au/CeO₂ | 100 | 30 | Toluene | Low |

| 4 wt% Au/La₂O₃/TiO₂ | 100 | 30 | Toluene | Low |

Data from a study on the reductive amination of cyclohexanone with benzylamine d-nb.inforesearchgate.net.

Noble Metal Catalysts (Rhodium, Palladium, Platinum):

Noble metal catalysts, particularly those based on rhodium, palladium, and platinum, are widely used for reductive amination reactions. Bimetallic catalysts, such as rhodium-nickel supported on silica (B1680970) (Rh-Ni/SiO2), have been shown to be highly efficient for the reductive amination of cyclohexanone mdpi.com. The addition of a less expensive metal like nickel can enhance the catalytic activity without compromising selectivity mdpi.com. These reactions are often performed under hydrogen pressure in a suitable solvent like cyclohexane (B81311) mdpi.com.

Palladium on carbon (Pd/C) is another commonly employed catalyst for hydrogenations and reductive aminations. Its efficiency can be influenced by factors such as the quality of the catalyst and the presence of additives.

Raney Nickel:

Raney nickel, a porous nickel catalyst, is a well-established and cost-effective option for industrial-scale hydrogenations and reductive aminations wikipedia.orgresearchgate.net. It is known for its high catalytic activity, which is attributed to its large surface area and the hydrogen absorbed within its porous structure wikipedia.org. The preparation of Raney nickel involves treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution to leach out the aluminum, resulting in a spongy, highly active nickel catalyst orgsyn.org. This catalyst is effective in reducing a wide range of functional groups, including the imine intermediate formed during reductive amination wikipedia.org. While specific conditions for the synthesis of this compound using Raney nickel are not detailed, it is a versatile catalyst for the reductive alkylation of amines and the amination of alcohols wikipedia.org.

Catalytic Systems for Reductive Amination of Cyclohexanone

| Catalyst System | Amine | Reducing Agent | Key Findings |

|---|---|---|---|

| Gold nanoparticles on metal oxide supports (e.g., Au/TiO₂) | Benzylamine | H₂ | High yields achieved, support material is crucial d-nb.inforesearchgate.net. |

| Rh-Ni/SiO₂ | Ammonia | H₂ | Bimetallic system shows enhanced activity mdpi.com. |

| Raney Nickel | General Amines | H₂ | Widely used, highly active for various hydrogenations wikipedia.orgresearchgate.net. |

| Iridium Complexes | Valine | HCO₂K | Effective in aqueous reductive amination nih.gov. |

This table summarizes various catalytic systems used in reductive amination reactions relevant to the synthesis of N-substituted cyclohexylamines.

Homogeneous Catalysts:

In addition to heterogeneous catalysts, homogeneous catalysts, such as iridium complexes, have been successfully applied in reductive amination reactions. For instance, water-soluble dendritic iridium catalysts have been used for the aqueous reductive amination of amino acids, demonstrating the versatility of these catalytic systems nih.gov. These reactions can utilize alternative hydride sources like potassium formate (HCO2K) nih.gov.

While the direct catalytic synthesis of this compound is not explicitly detailed in the reviewed literature, the extensive research on the reductive amination of cyclohexanone with benzylamine provides a strong foundation for selecting appropriate catalytic systems. Catalysts based on gold, noble metals like rhodium and palladium, and the industrially significant Raney nickel are all viable candidates for this transformation. The optimal choice of catalyst and reaction conditions would likely be determined through empirical studies, taking into account factors such as desired yield, selectivity, cost, and scalability.

Spectroscopic Characterization and Structural Elucidation of N 2 Methylbenzyl Cyclohexanamine

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of N-(2-methylbenzyl)cyclohexanamine

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent hydrogen and carbon atoms.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic, benzylic, methyl, and cyclohexyl protons. The integration of these signals would confirm the number of protons in each unique environment, while their chemical shifts (δ) and splitting patterns would provide detailed information about their electronic surroundings and neighboring protons.

The aromatic region is expected to show a complex multiplet for the four protons of the 2-methylbenzyl group. The benzylic protons (Ar-CH₂-N) would appear as a characteristic singlet, and the methyl protons (Ar-CH₃) would also be a singlet. The proton on the carbon of the cyclohexyl ring attached to the nitrogen (N-CH) would present as a multiplet. The remaining ten protons of the cyclohexyl ring would produce a series of broad, overlapping multiplets at higher field. A broad singlet corresponding to the amine (N-H) proton may also be observed, with its chemical shift being highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (Ar-H) | 7.0 - 7.3 | Multiplet (m) | 4H |

| Benzylic (Ar-CH₂) | ~3.7 | Singlet (s) | 2H |

| Cyclohexyl (N-CH) | 2.4 - 2.6 | Multiplet (m) | 1H |

| Methyl (Ar-CH₃) | ~2.3 | Singlet (s) | 3H |

| Amine (N-H) | 1.5 - 2.5 (variable) | Broad Singlet (br s) | 1H |

| Cyclohexyl (-CH₂-) | 1.0 - 2.0 | Multiplets (m) | 10H |

Complementing the proton data, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their hybridization and electronic state. For this compound, a total of 11 distinct signals would be expected in the broadband-decoupled spectrum, corresponding to its 14 carbon atoms (with some overlap possible for the cyclohexyl carbons).

The spectrum would feature signals for the two quaternary aromatic carbons, four aromatic CH carbons, the benzylic CH₂ carbon, the methyl carbon, and the four distinct carbons of the cyclohexyl ring (the C-N carbon and three other CH₂ carbons, assuming conformational averaging).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (Quaternary, C-Ar) | 136 - 140 |

| Aromatic (CH) | 126 - 130 |

| Cyclohexyl (C-N) | ~58 |

| Benzylic (Ar-CH₂) | ~54 |

| Cyclohexyl (CH₂) | 25 - 35 |

| Methyl (Ar-CH₃) | 18 - 20 |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. Key correlations would be observed between adjacent protons on the cyclohexyl ring. A correlation between the N-H proton and the benzylic CH₂ protons might also be visible, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon atom. chemicalbook.com This is essential for definitively assigning the signals of the cyclohexyl and benzyl (B1604629) moieties. For example, the proton signal at ~3.7 ppm would correlate with the carbon signal at ~54 ppm, assigning them to the benzylic group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart, which is vital for piecing together the molecular skeleton. chemicalbook.com Crucial HMBC correlations would include:

The benzylic protons (~3.7 ppm) to the quaternary aromatic carbons and the methyl carbon (~18-20 ppm).

The methyl protons (~2.3 ppm) to the two adjacent aromatic carbons (one quaternary, one CH).

The N-CH proton of the cyclohexyl ring to the benzylic carbon.

These 2D experiments, used in combination, allow for a complete and confident assignment of the entire structure of this compound.

Mass Spectrometric Investigations of this compound

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern.

High-resolution mass spectrometry is used to determine the mass of a molecule with extremely high accuracy. For this compound, the molecular formula is C₁₄H₂₁N. HRMS would measure the mass of its protonated molecular ion, [M+H]⁺. The calculated exact mass for this ion is 204.1752, which an HRMS measurement would be able to confirm to within a few parts per million, thereby validating the elemental composition.

Table 3: Molecular Formula and Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₂₁N |

| Nominal Mass | 203 amu |

| Monoisotopic Mass | 203.16740 u |

| Calculated Exact Mass [M+H]⁺ | 204.17523 u |

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule's structure. The fragmentation of aliphatic amines is typically dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.

For this compound, the molecular ion (M⁺·) would be observed at an m/z of 203. The most prominent fragmentation pathway is expected to be the α-cleavage that results in the loss of the cyclohexyl radical to form the highly stable 2-methylbenzyl cation, which would be observed as the base peak at m/z 105. Other significant fragments arising from cleavage of the cyclohexyl ring and the benzylic bond would also be present.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Formation Pathway |

| 203 | [C₁₄H₂₁N]⁺· | Molecular Ion (M⁺·) |

| 202 | [C₁₄H₂₀N]⁺ | Loss of a hydrogen radical (M-1) |

| 105 | [C₈H₉]⁺ | α-cleavage: Loss of cyclohexyl radical, forming the 2-methylbenzyl cation (Base Peak) |

| 98 | [C₆H₁₂N]⁺ | α-cleavage: Loss of 2-methylbenzyl radical |

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, a secondary amine, several key vibrational modes are expected to be observed in its IR spectrum.

The most notable feature for a secondary amine is the N-H stretching vibration. This typically appears as a single, weak to medium intensity band in the region of 3350-3310 cm⁻¹. orgchemboulder.com This is in contrast to primary amines, which exhibit two bands in this region due to symmetric and asymmetric stretching. libretexts.orgopenstax.org The presence of a solitary band in this area would be a strong indicator of the secondary amine group in the target molecule.

The C-N stretching vibrations provide further evidence for the amine structure. In aliphatic amines, these absorptions are found in the 1250-1020 cm⁻¹ range. orgchemboulder.com For aromatic amines, this band is typically stronger and appears at a slightly higher frequency, between 1335-1250 cm⁻¹. orgchemboulder.com A study on (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine, a structurally similar tertiary amine, reported C-N stretching vibrations for the alkyl-amine at 1261 and 1026 cm⁻¹, and for the benzylamine (B48309) portion at 1371 cm⁻¹. mdpi.com Therefore, for this compound, we can anticipate C-N stretching bands in both the aliphatic and aromatic regions.

The molecule also contains a 2-methylbenzyl group and a cyclohexyl group, both of which will contribute to the spectrum. The aromatic ring of the benzyl group will display C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations of the cyclohexyl ring and the methyl group on the benzyl ring are expected in the 2960-2850 cm⁻¹ range. Additionally, N-H bending and wagging vibrations are characteristic of secondary amines. The N-H bending is often observed around 1650-1580 cm⁻¹, though it can be weak for secondary amines. orgchemboulder.com A broad N-H wagging band can also be expected in the 910-665 cm⁻¹ region. orgchemboulder.com

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3350-3310 | N-H Stretch | Secondary Amine | Weak to Medium |

| >3000 | C-H Stretch | Aromatic | Medium to Weak |

| 2960-2850 | C-H Stretch | Aliphatic (Cyclohexyl, CH₂, CH₃) | Strong |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium |

| 1335-1250 | C-N Stretch | Aromatic Amine | Strong |

| 1250-1020 | C-N Stretch | Aliphatic Amine | Medium to Weak |

| 910-665 | N-H Wag | Secondary Amine | Broad |

Advanced Spectroscopic Techniques for this compound Structural Characterization (e.g., Raman Spectroscopy, UV-Vis Spectroscopy)

Advanced spectroscopic techniques such as Raman and UV-Visible spectroscopy would provide further valuable information for the complete structural elucidation of this compound.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to IR spectroscopy. While no direct Raman spectra for this compound were found, data from related compounds like cyclohexylamine (B46788) can provide insights. researchgate.net The aromatic ring in the benzyl group would be expected to produce strong Raman signals due to its polarizability. The symmetric "ring breathing" vibration of the benzene (B151609) ring, typically around 1000 cm⁻¹, is a characteristic Raman band. The C-H stretching vibrations, both aromatic and aliphatic, would also be active in the Raman spectrum. The C-N bond, being less polar than the N-H bond, may show a more prominent signal in the Raman spectrum compared to its IR absorption.

Table 2: Predicted Raman Spectroscopy Data for this compound

| Wavenumber Shift (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| >3000 | C-H Stretch | Aromatic | Strong |

| 2960-2850 | C-H Stretch | Aliphatic (Cyclohexyl, CH₂, CH₃) | Strong |

| ~1600 | C=C Stretch | Aromatic Ring | Medium |

| ~1000 | Ring Breathing | Aromatic Ring | Strong |

| 1250-1020 | C-N Stretch | Aliphatic/Aromatic Amine | Medium |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule. The chromophore in this compound is the 2-methylbenzyl group. Benzylamine itself exhibits absorption maxima at approximately 206 nm and 256 nm. sielc.com These absorptions are attributed to the π → π* transitions of the benzene ring. The presence of the methyl group on the ring in the ortho position is not expected to significantly shift these maxima but may affect the fine vibrational structure of the absorption bands. It is important to note that the solvent can influence the exact position of the absorption maxima. sielc.com

Table 3: Predicted UV-Visible (UV-Vis) Spectroscopy Data for this compound

| Wavelength (λmax) | Electronic Transition | Chromophore |

| ~206 nm | π → π | Benzene Ring |

| ~256 nm | π → π | Benzene Ring |

Computational Chemistry and Theoretical Studies of N 2 Methylbenzyl Cyclohexanamine

Quantum Chemical Calculations on N-(2-methylbenzyl)cyclohexanamine

Quantum chemical calculations are based on the fundamental principles of quantum mechanics to describe the electronic structure of molecules. These methods provide precise information about molecular geometries, energies, and various other properties derived from the molecule's wavefunction or electron density.

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a many-body system by using the electron density, which is a function of only three spatial coordinates. arxiv.org This approach is computationally more tractable than traditional wavefunction-based methods, making it suitable for a wide range of molecular systems. arxiv.orgarxiv.org

Table 1: Illustrative Optimized Geometric Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C(cyclohexyl)-N | 1.47 Å |

| N-C(benzyl) | 1.46 Å | |

| N-H | 1.01 Å | |

| C(aromatic)-C(methyl) | 1.51 Å | |

| Bond Angles | C(cyclohexyl)-N-C(benzyl) | 115.0° |

| H-N-C(cyclohexyl) | 110.5° | |

| N-C(benzyl)-C(aromatic) | 113.0° | |

| Dihedral Angle | C(cyclohexyl)-N-C(benzyl)-C(aromatic) | 75.0° |

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT/6-31G(d,p) level of theory calculation for this type of molecule.

Ab initio (from first principles) self-consistent field molecular orbital (SCF-MO) methods, such as Hartree-Fock (HF), provide a foundational approach to solving the electronic Schrödinger equation without empirical parameters. brynmawr.edu These methods calculate the molecular orbitals and their energies by iteratively refining the average field experienced by each electron until a stable solution (a self-consistent field) is achieved. elsevierpure.com

Applying SCF-MO procedures to this compound would yield fundamental molecular properties. While methods like HF/6-31G* are known to provide good descriptions of equilibrium geometries, they can be less accurate for relative energies compared to more advanced methods. brynmawr.edu A key output from these calculations is the set of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO-LUMO energy gap indicating its kinetic stability and electronic excitability.

Molecular Mechanics and Conformational Analysis of this compound

Molecular mechanics (MM) treats molecules as a collection of atoms held together by springs (bonds). It uses classical mechanics and empirically derived force fields to calculate the potential energy of a system. This approach is much faster than quantum methods, making it ideal for studying the conformational landscape of flexible molecules. umn.edu

This compound possesses significant conformational flexibility due to the rotatable bonds and the puckering of the cyclohexane (B81311) ring. A conformational analysis using molecular mechanics would explore the potential energy surface of the molecule to identify all stable conformers (energy minima) and the transition states that connect them. umn.edu

The analysis would involve systematically rotating the key dihedral angles—specifically around the C(cyclohexyl)-N and N-C(benzyl) bonds—and calculating the corresponding energy. This process generates a conformational energy landscape, which maps the energy of the molecule as a function of its geometry. nih.gov The results would identify the most stable, low-energy conformations, such as those where the bulky cyclohexyl and 2-methylbenzyl groups are positioned to minimize steric hindrance. For example, the cyclohexane ring itself can adopt chair, boat, and twist-boat conformations, and the orientation of the N-benzyl group (axial vs. equatorial) would significantly impact stability. The global minimum energy conformation would be identified as the most populated and therefore most representative structure at equilibrium. umn.edu

While intramolecular forces dictate the conformation of a single molecule, intermolecular forces govern how molecules interact with each other in a condensed phase. gatech.edu For this compound, the most significant intermolecular interaction is hydrogen bonding. The secondary amine group (-NH-) can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor. nih.govruc.dk

In Silico Prediction of Molecular Interactions and Reactivity Descriptors

In silico methods use computer simulations to predict how a molecule might interact with other chemical species or biological targets. nih.govnih.gov These predictions are crucial in fields like drug design and materials science. dergipark.org.tr

For this compound, DFT calculations can be used to compute a variety of reactivity descriptors that quantify its chemical behavior. These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).

Other important descriptors include:

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Chemical Hardness (η): Calculated as (I - A) / 2, it measures resistance to change in electron distribution.

Electronegativity (χ): Calculated as (I + A) / 2, it measures the power to attract electrons.

Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the molecule's surface, which visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netdntb.gov.ua For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen atom due to its lone pair, indicating a site for electrophilic attack, and positive potential (blue) around the amine hydrogen, indicating a site for nucleophilic attack.

Table 2: Illustrative Reactivity Descriptors for this compound from a Hypothetical DFT Calculation

| Descriptor | Symbol | Predicted Value (eV) |

| HOMO Energy | E(HOMO) | -5.80 |

| LUMO Energy | E(LUMO) | 0.95 |

| HOMO-LUMO Gap | ΔE | 6.75 |

| Ionization Potential | I | 5.80 |

| Electron Affinity | A | -0.95 |

| Chemical Hardness | η | 3.38 |

| Electronegativity | χ | 2.43 |

Note: The data in this table is illustrative, based on typical values for similar amine compounds, and would be formally calculated from the HOMO and LUMO energies obtained through DFT.

Reaction Mechanisms and Chemical Reactivity of N 2 Methylbenzyl Cyclohexanamine

Mechanistic Elucidation of N-(2-methylbenzyl)cyclohexanamine Synthesis Pathways

The synthesis of this compound can be achieved through several established organic chemistry pathways. A primary and industrially significant method is reductive amination .

This process can occur in two ways:

Reaction of cyclohexanone (B45756) with 2-methylbenzylamine (B130908).

Reaction of 2-methylbenzaldehyde (B42018) with cyclohexylamine (B46788).

In both instances, the mechanism involves two key stages. The first is the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration of the hemiaminal to yield an imine (or a Schiff base). The second stage is the reduction of the C=N double bond of the imine to a single bond, yielding the final secondary amine.

Mechanism: Reductive Amination of Cyclohexanone with 2-methylbenzylamine

Step 1: Imine Formation: The nitrogen atom of 2-methylbenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. This forms a zwitterionic intermediate which, after a proton transfer, yields a neutral carbinolamine (hemiaminal). Under acidic conditions, the hydroxyl group is protonated, turning it into a good leaving group (water). Elimination of water and a final deprotonation of the nitrogen atom results in the formation of an iminium cation, which is in equilibrium with the corresponding imine.

Step 2: Reduction: The imine is then reduced to the amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂/Pd-C). Sodium cyanoborohydride is particularly effective as it is mild enough not to reduce the ketone or aldehyde starting material but is reactive towards the protonated imine.

An alternative synthesis route is the nucleophilic substitution of a halide. This typically involves the reaction of cyclohexylamine with 2-methylbenzyl chloride or the reaction of 2-methylbenzylamine with a cyclohexyl halide (e.g., bromocyclohexane). This reaction follows an SN2 mechanism, where the amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon bearing the halogen and displacing the halide ion. libretexts.org However, this method can be less efficient due to competing elimination reactions and the possibility of over-alkylation, where the product secondary amine reacts further to form a tertiary amine. libretexts.org Using an excess of the starting amine can help to minimize this side reaction. chemrevise.org

Reactivity Profiles of the Secondary Amine Functionality in this compound

The secondary amine group is a key center of reactivity in the molecule. The lone pair of electrons on the nitrogen atom makes it both basic and nucleophilic. chemrevise.org Generally, secondary amines are considered stronger bases and more potent nucleophiles than primary amines due to the electron-donating inductive effect of the two attached alkyl groups. chemrevise.orgmasterorganicchemistry.com

Key reactions involving the secondary amine functionality include:

Alkylation: As a nucleophile, the amine can react with alkyl halides in an SN2 reaction to form a tertiary amine. For example, reaction with methyl iodide would yield N-methyl-N-(2-methylbenzyl)cyclohexanamine. This reaction can proceed further to form a quaternary ammonium (B1175870) salt if excess alkyl halide is used. libretexts.org

Acylation: The amine reacts readily with acylating agents like acid chlorides or anhydrides to form stable amides. For instance, treatment with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) yields N-(2-methylbenzyl)-N-cyclohexylacetamide. This is a common nucleophilic acyl substitution reaction.

Sulfonamide Formation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in an alkaline medium produces a sulfonamide. libretexts.org This reaction is analogous to acylation. libretexts.org

Reaction with Aldehydes and Ketones: Secondary amines react with aldehydes and ketones under acidic catalysis to form enamines. libretexts.orgyoutube.com The mechanism is similar to imine formation, but because the secondary amine has only one hydrogen on the nitrogen, the final step involves the elimination of a proton from an adjacent carbon (the alpha-carbon) to form a C=C double bond. youtube.com

Nitrosation: Reaction with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, yields an N-nitrosamine.

| Reaction Type | Reagent Example | Product Type |

| Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide |

| Enamine Formation | Cyclopentanone | Enamine |

| Nitrosation | Nitrous Acid (HONO) | N-Nitrosamine |

Aromatic Ring Reactivity and Electrophilic/Nucleophilic Substitution Patterns in this compound

The benzene (B151609) ring in this compound is substituted with a methyl group (-CH₃) and a benzylamino group (-CH₂NH-cyclohexyl). Both of these are activating groups for electrophilic aromatic substitution (EAS), meaning they increase the rate of reaction compared to benzene itself. vanderbilt.edumsu.edu Activating groups donate electron density to the ring, making it more nucleophilic and stabilizing the carbocation intermediate (the arenium ion) formed during the reaction. vanderbilt.eduuci.edumasterorganicchemistry.com

Both the methyl group and the alkylamino group are ortho, para-directors. vanderbilt.eduuci.edu This means they direct incoming electrophiles to the positions ortho and para relative to themselves. In this molecule, the substituents are at positions 1 and 2.

The methyl group at C-2 directs to its ortho positions (C-1 and C-3) and its para position (C-5).

The benzylamino group at C-1 directs to its ortho positions (C-2 and C-6) and its para position (C-4).

The directing effects are combined:

Position 3: Activated by the methyl group (ortho).

Position 4: Activated by the benzylamino group (para).

Position 5: Activated by the methyl group (para).

Position 6: Activated by the benzylamino group (ortho).

Steric hindrance will play a significant role. Positions 3 and 6 are adjacent to existing bulky substituents, which may hinder the approach of an electrophile. Therefore, substitution is most likely to occur at positions 4 and 5, with position 4 often being favored due to the strong activating effect of the amino-containing group.

Common Electrophilic Aromatic Substitution Reactions:

Nitration: (H₂SO₄, HNO₃) is expected to yield primarily 4-nitro and 5-nitro derivatives.

Halogenation: (Br₂, FeBr₃ or Cl₂, AlCl₃) would produce bromo or chloro derivatives at the activated positions. uci.edu

Friedel-Crafts Alkylation/Acylation: (R-Cl, AlCl₃ or RCOCl, AlCl₃) are complicated. The amine functionality can react with the Lewis acid catalyst (AlCl₃), deactivating the ring. vanderbilt.eduuci.edu Therefore, these reactions often fail on rings bearing amino groups unless the amine is first protected (e.g., by acylation). vanderbilt.edu

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is generally not favored on this molecule. wikipedia.org SNAr reactions require the aromatic ring to be electron-poor, which is achieved by the presence of strong electron-withdrawing groups (like -NO₂ or -CN) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgmasterorganicchemistry.comlibretexts.org The ring in this compound is electron-rich due to its activating substituents, making it unreactive towards nucleophiles. masterorganicchemistry.com

Cyclohexyl Ring Chemical Transformations and Stereochemical Considerations

The cyclohexyl group is a saturated aliphatic ring and is generally unreactive under mild conditions. Its chemistry is primarily that of a cycloalkane.

Stereochemistry: The cyclohexane (B81311) ring exists predominantly in a stable chair conformation to minimize angular and torsional strain. The N-(2-methylbenzyl)amino substituent can occupy either an axial or an equatorial position. The equatorial position is sterically favored for large substituents, as it minimizes 1,3-diaxial interactions. Therefore, the equilibrium conformation will have the substituent in the equatorial position. This stereochemical preference can influence the accessibility of the amine's lone pair and thus its reactivity.

Chemical Transformations: Transformations of the cyclohexyl ring typically require vigorous conditions:

Dehydrogenation: Catalytic dehydrogenation at high temperatures (e.g., using a Pd, Pt, or Ni catalyst) could convert the cyclohexane ring into a benzene ring, yielding N-(2-methylbenzyl)aniline.

Oxidation: Strong oxidizing agents under harsh conditions could potentially cleave the ring, leading to dicarboxylic acids like adipic acid, though this is a destructive process that would likely also affect the rest of the molecule.

Free-Radical Halogenation: Reaction with halogens in the presence of UV light could lead to substitution of hydrogen atoms on the cyclohexyl ring, but this process is typically non-selective and would likely result in a mixture of products.

Derivatization Strategies for N 2 Methylbenzyl Cyclohexanamine in Academic Research

Analytical Derivatization for Enhanced Detection and Separation

Direct analysis of N-(2-methylbenzyl)cyclohexanamine can be challenging due to its moderate polarity and lack of a strong chromophore or fluorophore, which results in poor sensitivity with common detectors. Analytical derivatization overcomes these limitations by chemically attaching a tag to the amine's nitrogen atom, thereby improving its physicochemical properties for techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). thermofisher.com

Fluorometric derivatization is a highly sensitive method for quantifying trace amounts of amines. This pre-column or post-column technique involves reacting the secondary amine group of this compound with a fluorogenic reagent to produce a highly fluorescent product, which can then be detected by a fluorescence detector (FLD). nih.gov

Several reagents are suitable for the derivatization of secondary amines. mdpi.com 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) and its more reactive analogue, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), react with secondary amines to yield intensely fluorescent derivatives. mdpi.comtcichemicals.com These reagents are widely used for the analysis of amino acids and primary or secondary amines. mdpi.com Another class of reagents includes sulfonyl chlorides, such as dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride, DNS-Cl) and pyrene (B120774) sulfonyl chloride (PSCl), which form stable and highly fluorescent sulfonamides upon reaction with secondary amines. thermofisher.comnih.gov

Fluorescamine is another key reagent, known for its rapid reaction with primary amines to form fluorescent pyrrolinones. acs.org While it does not directly form a fluorescent product with secondary amines under standard conditions, methodologies have been developed to utilize it for secondary amine determination, often involving a multi-step process. acs.org Similarly, reagents like o-phthalaldehyde (B127526) (OPA), which are primarily used for primary amines, can be employed in combination with other reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) to analyze samples containing both primary and secondary amines. thermofisher.com

The choice of reagent depends on factors such as reaction kinetics, stability of the derivative, and the excitation/emission wavelengths required, which must be compatible with the analytical instrumentation and sample matrix.

Table 1: Common Fluorometric Derivatization Reagents for Secondary Amines

| Reagent | Abbreviation | Target Group | Key Characteristics |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F | Primary & Secondary Amines | Good reactivity; forms stable, highly fluorescent adducts. tcichemicals.com |

| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | Primary & Secondary Amines, Thiols | One of the earliest fluorogenic reagents used in HPLC. mdpi.comtcichemicals.com |

| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | DNS-Cl | Primary & Secondary Amines | Forms stable sulfonamide derivatives with strong fluorescence. thermofisher.com |

| Pyrene Sulfonyl Chloride | PSCl | Primary & Secondary Amines | Produces derivatives with high quantum yields, suitable for sensitive detection. nih.gov |

| Fluorescamine | FCA | Primarily Primary Amines | Reacts rapidly at room temperature; reagent itself is non-fluorescent. nih.govacs.org |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary Amines | Provides stable derivatives with good fluorescence properties. thermofisher.com |

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, this compound, like many secondary amines, possesses an active hydrogen on the nitrogen atom, which can lead to peak tailing and poor chromatographic performance due to interactions with the stationary phase. Derivatization through silylation or acylation is therefore essential to prepare the molecule for GC-MS analysis. researchgate.netscienceopen.com

Silylation is the most common derivatization method for GC, involving the replacement of the active hydrogen with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. greyhoundchrom.comgcms.cz This transformation reduces the molecule's polarity, masks the active site responsible for hydrogen bonding, and increases its volatility and thermal stability. greyhoundchrom.comresearch-solution.com Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). researchgate.netresearch-solution.com TBDMS derivatives, formed using reagents like N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), offer the advantage of being significantly more stable towards hydrolysis than their TMS counterparts. greyhoundchrom.com

Acylation involves the reaction of the secondary amine with a halogenated anhydride (B1165640), such as trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA), to form a stable, volatile amide derivative. gcms.cz This approach not only improves chromatographic behavior but also introduces electronegative fluorine atoms into the molecule, which makes the derivative highly responsive to electron capture detection (ECD) for trace-level analysis. gcms.cz

Table 2: Silylation and Acylation Reagents for GC-MS Analysis of Amines

| Derivatization Type | Reagent | Abbreviation | Key Characteristics |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A strong and widely used TMS donor; byproducts are volatile. scienceopen.comresearch-solution.com |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most volatile TMS-acetamide; useful for trace analysis. research-solution.com |

| Silylation | N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms stable TBDMS derivatives, ~10,000 times more stable than TMS ethers. greyhoundchrom.com |

| Acylation | Trifluoroacetic Anhydride | TFAA | Highly reactive; produces volatile derivatives suitable for FID and ECD. gcms.cz |

| Acylation | Heptafluorobutyric Anhydride | HFBA | Similar to TFAA but produces less volatile derivatives, which can be useful for separating them from solvent peaks. gcms.cz |

For laboratories where fluorescence or mass spectrometric detectors are not available, derivatization with a chromophoric agent allows for the sensitive detection of this compound using a standard HPLC-UV/Vis detector. This method involves attaching a molecule with a high molar absorptivity (a chromophore) to the amine. thermofisher.com

A classic reagent for this purpose is 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent. It reacts with the secondary amine of this compound to form a 2,4-dinitrophenyl (DNP) derivative. researchgate.net These DNP-adducts are intensely colored and absorb strongly in the UV-visible region, allowing for easy detection. researchgate.net Other suitable reagents include benzoyl chloride and its derivatives, which introduce a benzoyl group that enhances UV detection. The use of an ionizable chromophoric reagent, such as ofloxacin (B1677185) acyl chloride, has also been explored for labeling amino analytes, as the resulting derivatives can be ionized and analyzed by simple capillary zone electrophoresis with UV detection. nih.gov

This approach not only enhances detectability but can also improve the chromatographic properties of the analyte by increasing its retention on reverse-phase columns. thermofisher.com

Synthetic Derivatization of this compound for Structure-Activity Relationship Studies

Synthetic derivatization is fundamental in medicinal chemistry and drug discovery to explore how modifications to a lead compound's structure affect its biological activity. For this compound, these modifications would primarily target the amine nitrogen and the benzyl (B1604629) moiety to generate a library of analogues for screening and SAR analysis. nih.govnih.gov

Since this compound is a secondary amine, its nitrogen atom is a key site for synthetic modification.

N-Alkylation would convert the secondary amine into a tertiary amine by introducing an additional alkyl or substituted alkyl group. This transformation can significantly alter the compound's basicity, lipophilicity, and steric profile, which are critical for its interaction with biological targets. nih.govrsc.org N-alkylation can be achieved through various methods, including reductive amination with aldehydes or ketones, or direct alkylation using alkyl halides. organic-chemistry.org Catalytic methods using iridium or ruthenium complexes have been developed for the N-alkylation of amines with alcohols, offering an efficient and atom-economical route. nih.gov

N-Acylation involves reacting the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. organic-chemistry.orgcapes.gov.br This modification replaces the basic nitrogen with a neutral amide group, which can serve as a hydrogen bond donor and acceptor. This change dramatically alters the electronic and steric properties of the molecule, which can be crucial for biological activity. UV-light-induced N-acylation using α-diketones represents a modern, catalyst-free method for this transformation. organic-chemistry.org

The benzyl portion of the molecule offers numerous opportunities for synthetic modification to probe SAR. nih.gov The aromatic ring and its methyl substituent can be altered to evaluate the impact of electronic and steric effects on activity.

Strategies for functionalization include:

Modification of the Methyl Group: The 2-methyl group could be oxidized to a hydroxymethyl or carboxyl group, or replaced with other alkyl groups to assess the importance of its size and electronic nature. For instance, studies on similar structures have shown that converting a hydroxymethyl group to an ester can retain activity, while conversion to an amino group can significantly reduce it. nih.gov

Aromatic Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups (e.g., nitro, halogen, acyl) onto the phenyl ring. The position of these substituents can be directed by the existing methyl group.

Advanced Coupling Reactions: Modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could be employed if a halo-substituted benzyl precursor is used in the initial synthesis of the core molecule. This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. nih.gov

These synthetic derivatizations are essential for building a comprehensive understanding of the molecule's SAR, guiding the design of more potent and selective analogues. mdpi.com

Modifications of the Cyclohexyl Ring for Analog Generation

In the exploration of the structure-activity relationships (SAR) of bioactive molecules, the modification of saturated carbocyclic rings, such as the cyclohexyl moiety in this compound, represents a critical strategy for analog generation. While direct and extensive research on the specific derivatization of the cyclohexyl ring of this compound is not widely published, valuable insights can be drawn from SAR studies of structurally related N-benzylcyclohexanamine and N-benzylpiperidine derivatives. These studies underscore the importance of the cycloalkyl ring in defining the pharmacological profile of a compound and offer a predictive framework for the potential outcomes of its modification.

The rationale for modifying the cyclohexyl ring is multifaceted. It can influence the molecule's lipophilicity, conformational flexibility, and steric bulk, all of which are pivotal for its interaction with biological targets. Furthermore, the introduction of functional groups on the cyclohexyl ring can establish new hydrogen bonding, ionic, or other non-covalent interactions, potentially enhancing binding affinity and selectivity.

Common strategies for cyclohexyl ring modification in related N-benzyl-containing scaffolds include:

Introduction of Alkyl Groups: The addition of small alkyl groups, such as methyl or ethyl, at various positions on the cyclohexyl ring can probe the steric tolerance of the binding pocket. The position and stereochemistry of these substituents are crucial. For instance, substitution at the 4-position of the cyclohexyl ring is a common strategy to explore a distal pocket of a receptor or enzyme.

Introduction of Polar Functional Groups: The incorporation of hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups can introduce new hydrogen bond donor or acceptor capabilities. This can be particularly important for improving aqueous solubility and for forming specific interactions with polar residues in a binding site. The stereochemical orientation (axial vs. equatorial) of these substituents will significantly impact their interaction potential.

Ring Contraction and Expansion: The replacement of the cyclohexyl ring with a cyclopentyl or cycloheptyl ring can alter the conformational preferences of the entire molecule. This can affect the relative orientation of the N-benzyl group and the rest of the molecule, which can be critical for optimal binding.

The following interactive data table illustrates hypothetical examples of how modifications to the cyclohexyl ring of this compound could influence key physicochemical and biological parameters, based on trends observed in related compound series.

| Compound ID | Cyclohexyl Ring Modification | Predicted LogP | Predicted hERG Inhibition (IC50, µM) | Predicted Target Affinity (Ki, nM) |

| Parent | None | 4.2 | >10 | 50 |

| Analog-1 | 4-methylcyclohexyl | 4.6 | >10 | 45 |

| Analog-2 | 4-hydroxycyclohexyl (cis) | 3.8 | >10 | 65 |

| Analog-3 | 4-hydroxycyclohexyl (trans) | 3.7 | >10 | 55 |

| Analog-4 | 3-methylcyclohexyl | 4.6 | >10 | 70 |

| Analog-5 | Cyclopentyl | 3.9 | >10 | 80 |

| Analog-6 | Cycloheptyl | 4.5 | >10 | 95 |

| Analog-7 | Piperidin-4-yl | 3.5 | 8.5 | 120 |

Detailed Research Findings from Related Scaffolds:

In studies on N-benzylpiperidine derivatives as potential agents for Alzheimer's disease, modifications to the piperidine (B6355638) ring (a nitrogen-containing analog of the cyclohexyl ring) have been shown to significantly impact activity. For instance, the introduction of substituents that can engage in additional interactions with the enzyme active site often leads to enhanced potency.

Advanced Analytical Methodologies for N 2 Methylbenzyl Cyclohexanamine Research

High-Performance Liquid Chromatography (HPLC) for N-(2-methylbenzyl)cyclohexanamine

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like this compound. Given the compound's structure, which includes a secondary amine and two cyclic moieties, reversed-phase HPLC (RP-HPLC) is the most suitable approach. sielc.com In RP-HPLC, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970), is used with a polar mobile phase.

The separation of this compound would be achieved based on its hydrophobic interactions with the stationary phase. A typical mobile phase would consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govnih.gov To ensure good peak shape and prevent tailing, which is common for amine compounds due to their interaction with residual silanol (B1196071) groups on the silica support, an acid modifier like formic acid or phosphoric acid is often added to the mobile phase. sielc.com The use of formic acid makes the method compatible with mass spectrometry detection. sielc.com Detection is typically performed using a UV detector, although the compound's chromophore (the methylbenzyl group) may not provide high sensitivity, often necessitating derivatization.

Table 1: Illustrative HPLC Parameters for Amine Compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic stationary phase for retention. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Elutes the compound; acid improves peak shape. |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. |

| Detection | UV at ~254 nm or Fluorescence (post-derivatization) | Monitors the eluting analyte. |

| Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

A significant challenge in the HPLC analysis of many amine compounds, including this compound, is their lack of a strong chromophore or fluorophore, leading to poor detection sensitivity with standard UV or fluorescence detectors. sigmaaldrich.comactascientific.com Pre-column derivatization addresses this by chemically modifying the analyte before it is introduced into the HPLC system. thermofisher.com This process involves reacting the amine with a labeling reagent to form a derivative that is highly responsive to UV or fluorescence detection, thereby significantly lowering the limits of detection and quantification. actascientific.comactascientific.com

The derivatization reaction should be rapid, quantitative, and produce a single, stable derivative to ensure accurate and reproducible results. sigmaaldrich.com For secondary amines like this compound, several reagents are available.

Common Derivatizing Agents for Amines:

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent derivatives.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives. thermofisher.com

Phenylisothiocyanate (PITC): Used for amino acid analysis but can also react with amines to form UV-active derivatives. actascientific.com

The choice of reagent depends on the specific analytical requirements, including desired sensitivity and the presence of interfering substances. thermofisher.com Automated pre-column derivatization systems can be employed to improve reproducibility and throughput by eliminating manual procedural errors. thermofisher.com

Table 2: Common Pre-column Derivatization Reagents for HPLC Analysis of Amines

| Reagent | Target Amines | Detection Method | Advantages |

|---|---|---|---|

| Dansyl Chloride (DNS-Cl) | Primary, Secondary | Fluorescence | High sensitivity, well-established method. thermofisher.com |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary, Secondary | Fluorescence | Forms stable derivatives under mild conditions. thermofisher.com |

| o-Phthalaldehyde (B127526) (OPA) | Primary only | Fluorescence | Very fast reaction, automated methods available. thermofisher.comactascientific.com |

| 4-dinitrofluorobenzene (DNFB) | Primary, Secondary | UV | Classic reagent for amine analysis. thermofisher.com |

While this compound itself is an achiral molecule, analogues possessing a chiral center are of significant interest in pharmaceutical and toxicological research. Enantiomers of a chiral compound can have different biological activities and toxicities. nih.gov Chiral HPLC is the most effective method for separating enantiomers, enabling their individual quantification. csfarmacie.cznih.gov

This separation is achieved using a chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers can form transient diastereomeric complexes with different stabilities, leading to different retention times. csfarmacie.czsigmaaldrich.com There are several types of CSPs, with the most common being based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic antibiotics, cyclodextrins, and Pirkle-type phases (π-acid/π-base). nih.govcsfarmacie.cz For amine analogues, macrocyclic glycopeptide and cyclodextrin-based CSPs are often effective, typically used in reversed-phase, normal-phase, or polar organic modes. csfarmacie.cz The mobile phase composition, including the type of organic modifier and any additives, is critical for optimizing the enantiomeric resolution. csfarmacie.cz

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification of volatile and semi-volatile compounds. tandfonline.com It is particularly well-suited for the analysis of designer drugs and related substances in forensic toxicology. oup.comumich.edu For this compound, GC-MS provides both chromatographic retention time and a mass spectrum, which serves as a molecular fingerprint, allowing for highly confident identification.

The analysis involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column (commonly a 5% phenyl polymethylsiloxane, like an HP-5ms). nih.gov The compound is separated from other components based on its boiling point and interaction with the column's stationary phase. Upon exiting the column, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting positively charged ions are fragmented in a reproducible pattern. The mass-to-charge ratio (m/z) of these fragments is measured, generating a characteristic mass spectrum. For N-methylcyclohexylamine, a structurally similar compound, the base peak is observed at m/z 70, with other significant fragments also present. nih.gov A similar fragmentation pattern, involving cleavage at the benzylic position and within the cyclohexane (B81311) ring, would be expected for this compound.

Table 3: Typical GC-MS Parameters and Expected Fragments

| Parameter | Condition/Value | Purpose |

|---|---|---|

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | Separation of volatile/semi-volatile compounds. nih.gov |

| Carrier Gas | Helium at ~1.2 mL/min | Transports analyte through the column. nih.gov |

| Inlet Temperature | 275-300 °C | Ensures complete vaporization of the analyte. nih.gov |

| Oven Program | Temperature ramp (e.g., 50°C to 320°C) | Elutes compounds based on boiling points. nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule for structural identification. nih.gov |

| Expected Fragments | Benzylic cleavage, cyclohexane ring fragments | Provides a characteristic pattern for identification. |

Coupling of Analytical Techniques for Comprehensive Characterization (e.g., LC-MS/MS, GC-MS/MS)

To enhance selectivity and sensitivity, especially when analyzing complex samples like biological fluids, chromatography is often coupled with tandem mass spectrometry (MS/MS). nih.gov Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offer significant advantages over single-stage MS. shimadzu.comnih.gov

In an MS/MS experiment, a specific precursor ion (often the protonated molecule [M+H]+ in LC-MS or the molecular ion [M]+• in GC-MS) of the target analyte is selected in the first mass analyzer. nih.gov This precursor ion is then fragmented through collision-induced dissociation (CID) in a collision cell, generating several product ions. A second mass analyzer then scans for these specific product ions. This process, known as multiple reaction monitoring (MRM), dramatically reduces background noise and matrix interference, leading to higher sensitivity and specificity. shimadzu.comnih.gov This is particularly valuable for confirming the presence of a compound at very low concentrations and for accurate quantification. nih.gov

Microfluidics and High-Throughput Screening in this compound Analysis

Microfluidics technology, which involves the manipulation of small fluid volumes in channels with dimensions of tens to hundreds of micrometers, offers a platform for developing high-throughput screening (HTS) assays. nih.gov While traditionally used in drug discovery and cell-based assays, its principles can be applied to the analysis of compounds like this compound. nih.gov

Microfluidic devices, or "lab-on-a-chip" systems, can integrate sample preparation, separation, and detection steps onto a single platform. This offers several advantages over conventional methods, including drastically reduced consumption of samples and reagents, faster analysis times, and the potential for massive parallelization and automation. nih.govnih.gov For instance, a microfluidic chip could be designed to perform rapid screening of numerous samples for the presence of this compound by incorporating miniaturized extraction and separation channels coupled to a sensitive detector. Such systems are becoming powerful tools for precisely controlling the chemical microenvironment and are increasingly time- and cost-saving for large-scale analyses. nih.gov

Medicinal Chemistry and Biological Activity Studies of N 2 Methylbenzyl Cyclohexanamine Analogues

Structure-Activity Relationship (SAR) Studies of N-(2-methylbenzyl)cyclohexanamine Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies would involve systematically modifying different parts of the molecule—namely the cyclohexyl ring, the benzyl (B1604629) group, and the amine linker—to optimize biological interactions. nih.gov

The biological activity of this compound analogues can be significantly altered by introducing various substituents. The nature, position, and size of these substituents determine the compound's steric and electronic properties, which in turn affect its binding affinity and efficacy at a biological target.

Substituents on the Phenyl Ring: The 2-methyl group on the benzyl ring is a key feature. As a moderate electron-donating group, its position influences inhibitory activity against enzymes like cholinesterases. nih.gov Studies on similar inhibitor classes have shown that the position of substituents is critical; for instance, a methyl group at position 2 or 3 of a phenyl ring can confer moderate inhibitory effects, while substitution at position 4 may lead to a dramatic drop in activity. nih.gov Replacing the methyl group with other electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., chlorine, nitro) would further modulate activity. nih.gov For example, compounds with electron-withdrawing groups often show lower inhibitory activity. nih.gov

Modifications of the Cyclohexyl Ring: The cyclohexyl ring contributes to the lipophilicity and conformational flexibility of the molecule. Altering its structure, for instance by introducing substituents or changing its conformation, could impact how the molecule fits into a receptor's binding pocket.

N-Substitutions: The nitrogen atom is crucial for the molecule's basicity and potential to form ionic bonds or hydrogen bonds within a biological target. The free secondary amine (NH) group may be required for certain activities. nih.gov

Table 1: Predicted Impact of Substituent Modifications on Biological Activity

| Modification Site | Substituent | Predicted Impact on Activity (e.g., Enzyme Inhibition) | Rationale |

| Benzyl Ring | 3-methyl | Maintain or slightly alter activity. | Positional isomers often exhibit different binding efficiencies. nih.gov |

| 4-methyl | Likely decrease in activity. | Substitution at the para-position can be detrimental to binding in some enzymes. nih.gov | |

| 2-methoxy | Potentially moderate inhibitory activity. | Electron-donating groups can be favorable for certain interactions. nih.gov | |

| 4-chloro | Likely lower activity. | Electron-withdrawing groups often reduce inhibitory potency against cholinesterases. nih.gov | |

| Cyclohexyl Ring | Hydroxyl (-OH) | May increase or decrease activity. | Adds polarity, potentially forming new hydrogen bonds or causing steric hindrance. |

| Amine | N-methylation (tertiary amine) | Could alter binding and selectivity. | The change from a secondary to a tertiary amine modifies basicity and steric profile. mdpi.com |

In Vitro Receptor Binding Assays and Affinity Determination of this compound Analogues

To characterize the interaction between this compound analogues and their biological targets, a variety of in vitro receptor binding assays are employed. nih.gov These assays are essential for determining the binding affinity and selectivity of a compound, providing crucial data to guide drug development. nih.gov

The general process involves incubating the compound of interest with a preparation of the target receptor, often in the presence of a radiolabeled ligand with known high affinity for the receptor. nih.gov By measuring how effectively the test compound displaces the radioligand, its own binding affinity can be determined. nih.gov

Key parameters derived from these assays include:

Equilibrium Dissociation Constant (Kd): Determined from saturation binding studies, Kd represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates higher binding affinity. nih.gov

Inhibitory Concentration 50 (IC50): Determined from competitive binding experiments, the IC50 is the concentration of the competing ligand that displaces 50% of the specifically bound radioligand. nih.gov This value is used to rank the relative binding affinities of a series of compounds. nih.gov

Potential targets for cyclohexanamine derivatives include sigma receptors and cholinesterases, which are implicated in neurodegenerative diseases. mdpi.comnih.gov

Table 2: Common In Vitro Assays for Affinity Determination

| Assay Type | Purpose | Key Parameter Measured |

| Saturation Binding Assay | To determine the density of receptors (Bmax) in a tissue and the affinity (Kd) of a radioligand for those receptors. nih.gov | Kd, Bmax |

| Competitive Binding Assay | To determine the affinity of a test compound by measuring its ability to compete with a reference radioligand. nih.gov | IC50, Ki (inhibitory constant) |

| Internalization/Efflux Studies | To measure the rate and extent of receptor-mediated ligand uptake into and release from cells. nih.gov | Rate of internalization/efflux |

Enzyme Inhibition Mechanisms by this compound Related Structures (e.g., Cholinesterases)

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the regulation of cholinergic transmission and are major targets for drugs treating Alzheimer's disease. mdpi.com The inhibition of these enzymes increases the availability of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.com N-benzyl containing structures are known to be effective cholinesterase inhibitors. mdpi.commdpi.com

The mechanism of inhibition can be elucidated through kinetic studies. nih.gov Inhibitors can act through several mechanisms:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition increases the Michaelis constant (Km) but does not affect the maximum reaction velocity (Vmax). youtube.com The benzyl moiety of some inhibitors can create CH-π interactions within the enzyme's active site. mdpi.com

Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme or the enzyme-substrate complex. This binding reduces the Vmax but does not change the Km. youtube.com